molecular formula C7H10N2OS B049479 6-Ethoxy-2-methylpyrimidine-4(1H)-thione CAS No. 119224-79-2

6-Ethoxy-2-methylpyrimidine-4(1H)-thione

Cat. No.: B049479
CAS No.: 119224-79-2
M. Wt: 170.23 g/mol
InChI Key: AHJZOYKDHHLRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-methylpyrimidine-4(1H)-thione is a pyrimidine-thione derivative characterized by an ethoxy group at position 6, a methyl group at position 2, and a thione (-S) moiety at position 2. Pyrimidine-thiones are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this class of compounds significant in medicinal chemistry .

Properties

CAS No.

119224-79-2

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

6-ethoxy-2-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C7H10N2OS/c1-3-10-6-4-7(11)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,11)

InChI Key

AHJZOYKDHHLRNH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=S)N=C(N1)C

Canonical SMILES

CCOC1=CC(=S)N=C(N1)C

Synonyms

4(1H)-Pyrimidinethione, 6-ethoxy-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Adamantane Moieties : Bulky adamantyl groups (e.g., in compound IIb) significantly boost cytotoxic activity, likely due to enhanced target binding or stability .
  • Aryl Substitutions: Electron-withdrawing groups (e.g., -NO₂ in compound IIg) reduce activity (IC₅₀ = 16.04 μg/mL) compared to electron-donating groups (e.g., -CH₃ in IIb, IC₅₀ = 1.03 μg/mL) .

Key Observations :

  • Microwave-assisted synthesis with cobalt nitride improves yield and reduces reaction time compared to traditional methods .
  • Substituents like 4-methoxyphenyl require mild conditions to prevent decomposition during synthesis .

Key Observations :

  • Anticancer Potency: Adamantane-containing derivatives (e.g., IIb) show superior cytotoxicity compared to non-bulky analogs, emphasizing the role of steric effects .
  • Structural Flexibility : Pyrimidine-thiones with extended conjugation (e.g., chromene-substituted derivatives) exhibit enhanced DNA interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.